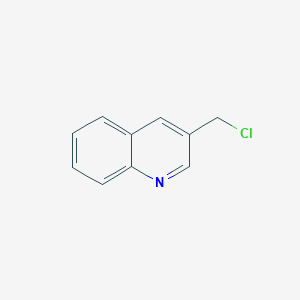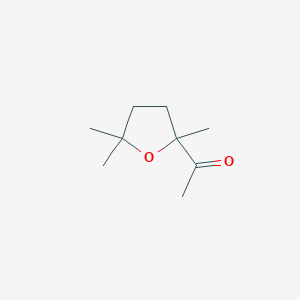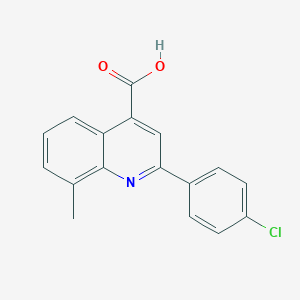
3-(Chloromethyl)quinoline
概要
説明
3-(Chloromethyl)quinoline is a chemical compound with the linear formula C10H8ClN . It is a derivative of quinoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 3-(Chloromethyl)quinoline, has been a subject of interest in recent years. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . These methods highlight the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
Quinoline, the parent compound of 3-(Chloromethyl)quinoline, is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis
Quinolines, including 3-(Chloromethyl)quinoline, can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Synthesis of Quinoline Derivatives
3-(Chloromethyl)quinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are significant due to their presence in numerous synthetic and natural compounds with applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The compound’s reactivity allows for transformations such as alkylation and annulation, leading to the creation of new molecules with potential pharmacological activities.
Antimalarial and Antibacterial Agents
Quinoline derivatives, including those derived from 3-(Chloromethyl)quinoline , have been used to develop drugs with antimalarial and antibacterial properties . The structural motif of quinoline is common in pharmaceuticals like chloroquine and ciprofloxacin, highlighting the importance of this compound in drug discovery and development.
Third-Generation Photovoltaics
The derivatives of 3-(Chloromethyl)quinoline have found applications in third-generation photovoltaic cells . These organic compounds are utilized for their optoelectronic properties, contributing to the development of more efficient and cost-effective solar energy solutions.
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, 3-(Chloromethyl)quinoline derivatives are used in the emission layer of OLEDs . Their ability to emit light when an electric current is applied makes them suitable for display and lighting technologies.
Organic Transistors
Quinoline derivatives are also being explored for use in organic transistors . Their semiconducting properties are valuable for the development of flexible and lightweight electronic devices.
Biomedical Applications
There is ongoing research into the use of 3-(Chloromethyl)quinoline derivatives in biomedical applications. These compounds are being considered for their potential in diagnostic and therapeutic technologies due to their bioactive properties .
作用機序
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function . The specific interactions of 3-(Chloromethyl)quinoline with its targets would depend on the nature of these targets.
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cell signaling, gene expression, or metabolic processes.
Action Environment
The action of 3-(Chloromethyl)quinoline can be influenced by various environmental factors, including the pH, temperature, and presence of other molecules in the environment . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Safety and Hazards
3-(Chloromethyl)quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The diversity in the pharmacological response of the quinoline system, including 3-(Chloromethyl)quinoline, has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
特性
IUPAC Name |
3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGFOBIDOVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446369 | |
| Record name | 3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)quinoline | |
CAS RN |
104325-51-1 | |
| Record name | 3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactive sites of 2-chloro-3-(chloromethyl)quinoline and how can these be utilized in synthesis?
A1: The 2-chloro-3-(chloromethyl)quinoline scaffold presents two reactive sites: the chlorine atoms at the 2 and 3-(chloromethyl) positions. These sites offer versatile handles for various chemical transformations. For instance, [] demonstrates a palladium-catalyzed domino Sonogashira coupling reaction where the chlorine at the 2-position is first substituted by a terminal alkyne. This is followed by dimerization, resulting in novel dimer quinolinium salts. Furthermore, [] highlights the reactivity of the 3-(chloromethyl) group. In this study, it reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of K2CO3 to afford novel dihydropyrimidothiazinoquinoline derivatives. These examples showcase the potential of this scaffold in constructing diverse and complex heterocyclic systems relevant to medicinal chemistry and materials science.
Q2: Can you provide a specific example of regioselective functionalization on the 2-chloro-3-(chloromethyl)quinoline scaffold?
A2: Yes, [] demonstrates the regioselective O-alkylation of the 2-chloro-3-(chloromethyl)quinoline scaffold. The study highlights the selective alkylation occurring at the oxygen atom of a hydroxyl group present in the molecule, leaving the chlorine atoms intact. This regioselectivity is crucial for further synthetic modifications and highlights the possibility of fine-tuning the reactivity of this scaffold for the preparation of specific target molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)



![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)


